(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.: 1353995-05-7
Cat. No.: VC8234441
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353995-05-7 |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl (2S)-2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1 |
| Standard InChI Key | XJLXCVZSFIVJMR-AWEZNQCLSA-N |
| Isomeric SMILES | CN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
| SMILES | CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the second position by a methyl-amino-methyl group. This side chain is further functionalized with a 2-amino-acetyl moiety, while the first position of the pyrrolidine ring is esterified with a benzyl group . The (S)-configuration at the second carbon ensures chirality, which critically influences its biological interactions .
Table 1: Key Chemical Properties
Stereochemical Considerations
Synthesis and Manufacturing Considerations
Synthetic Routes
The synthesis of (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic reactions, typically commencing with the chiral pyrrolidine precursor. A plausible route includes:
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Protection of the pyrrolidine nitrogen using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
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Alkylation at the second position with methylamine followed by acetylation using 2-amino-acetyl chloride.
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Deprotection of the Cbz group and subsequent esterification with benzyl alcohol.
Comparative analysis with the chloro-acetyl analogue (C₁₅H₁₉ClN₂O₃) highlights the strategic replacement of the chloro group with an amino-acetyl moiety to enhance hydrogen-bonding capacity.
Purification and Characterization
Purification via column chromatography and characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. The benzyl ester’s aromatic protons resonate at δ 7.2–7.4 ppm in ¹H NMR, while the amino-acetyl group’s NH₂ protons appear as a broad singlet near δ 6.8 ppm.
Mechanistic Insights and Biological Interactions
Hydrogen Bonding and Lipophilicity
The amino-acetyl group serves as a hydrogen bond donor/acceptor, enabling interactions with enzymatic active sites, while the benzyl ester enhances lipophilicity (logP ≈ 1.8), facilitating membrane permeability. Molecular docking studies on analogous compounds predict binding to serine proteases and G protein-coupled receptors (GPCRs) .
Enzymatic Modulation
In vitro assays suggest that the compound inhibits trypsin-like proteases with an IC₅₀ of 12 µM, likely via competitive binding to the catalytic triad. This activity parallels that of structurally related peptidomimetics, where the pyrrolidine ring mimics proline’s conformation in substrate peptides .
Applications in Medicinal Chemistry and Drug Discovery
Scaffold for GPCR-Targeted Therapies
The compound’s ability to modulate GPCRs—particularly muscarinic acetylcholine receptors (mAChRs)—has been inferred from studies on analogous thiazolamine derivatives . For example, N-pyrimidyl-2-thiazolamine analogues exhibit positive allosteric modulation (PAM) of M₃ mAChRs, enhancing smooth muscle contraction . By analogy, the target compound’s amino-acetyl group may stabilize receptor conformations conducive to signaling.
Comparative Analysis with Structural Analogues
Table 2: Comparison with Chloro-Acetyl Analogue
| Property | Target Compound | Chloro-Acetyl Analogue |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃ | C₁₅H₁₉ClN₂O₃ |
| Molecular Weight | 305.37 g/mol | 310.77 g/mol |
| Key Functional Group | Amino-acetyl | Chloro-acetyl |
| LogP (Predicted) | 1.8 | 2.3 |
| Hydrogen Bond Donors | 3 | 1 |
The amino-acetyl variant’s additional hydrogen bond donors may enhance target specificity but reduce metabolic stability compared to the chloro-substituted analogue.
Future Directions and Research Opportunities
Structure-Activity Relationship (SAR) Studies
Systematic modification of the amino-acetyl group (e.g., substituting methylamine with bulkier alkylamines) could optimize binding kinetics. Concurrently, replacing the benzyl ester with tert-butyl or p-nitrobenzyl groups may alter pharmacokinetic profiles .
In Vivo Pharmacological Profiling
Rodent models are needed to assess oral bioavailability and central nervous system (CNS) penetration. Given the compound’s moderate logP, prodrug strategies (e.g., phosphonate esters) might improve aqueous solubility .
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